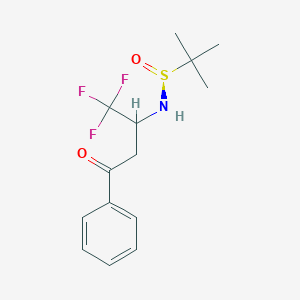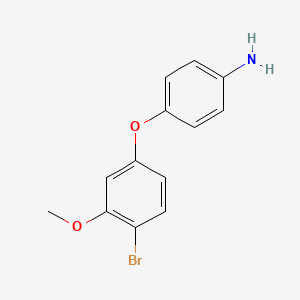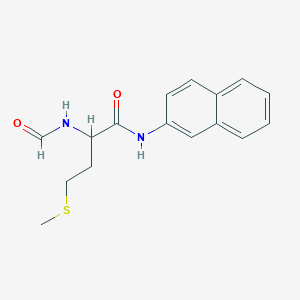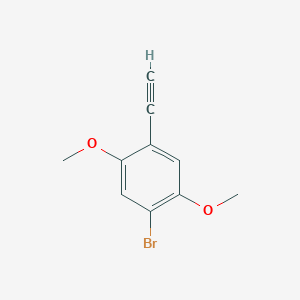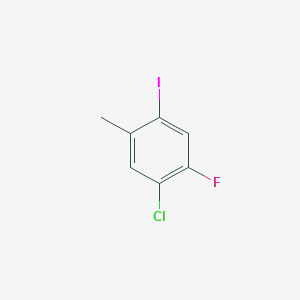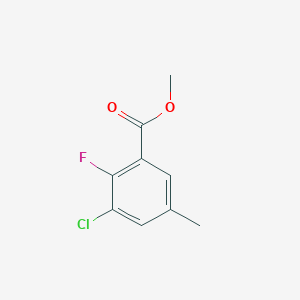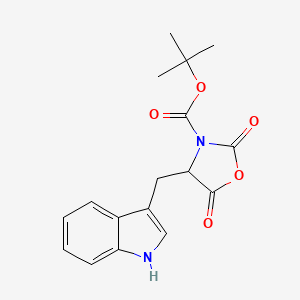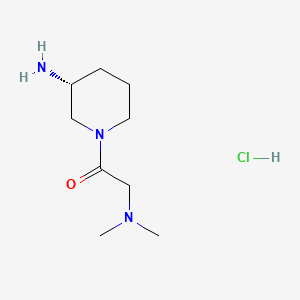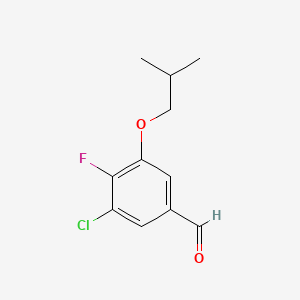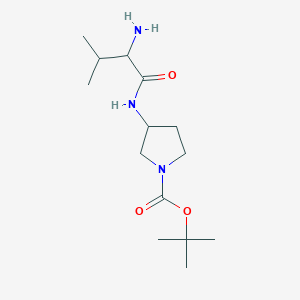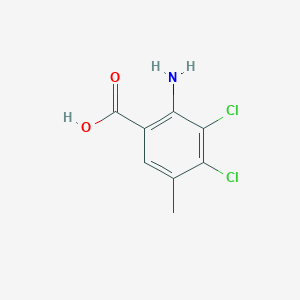
2-Amino-3,4-dichloro-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,4-dichloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichloro-5-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process begins with the nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to a hydrogenation reduction reaction in the presence of a hydrogenation catalyst to yield 2-Amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent such as N-chlorosuccinimide in the presence of benzoyl peroxide to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Amino-3,4-dichloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2-Amino-3,4-dichloro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3,4-dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with only one chlorine atom.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine.
2-Amino-6-methylbenzoic acid: Lacks chlorine atoms but has a similar benzoic acid core.
Uniqueness
2-Amino-3,4-dichloro-5-methylbenzoic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms enhances its potential for various applications compared to similar compounds with fewer or different substituents.
属性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC 名称 |
2-amino-3,4-dichloro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-2-4(8(12)13)7(11)6(10)5(3)9/h2H,11H2,1H3,(H,12,13) |
InChI 键 |
KXCGBTJDIYQQEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)Cl)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


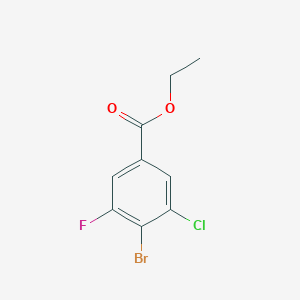

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
